molecular formula C13H9BrCl2O B2968396 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene CAS No. 1926803-46-4

4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene

Cat. No. B2968396
CAS RN: 1926803-46-4
M. Wt: 332.02
InChI Key: HGHLPZAVJCEOAO-UHFFFAOYSA-N
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Description

“4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene” is an organic compound with the CAS Number: 1926803-46-4 . It has a molecular weight of 332.02 .


Molecular Structure Analysis

The InChI code for “4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene” is 1S/C13H9BrCl2O/c14-8-9-1-3-10(4-2-9)17-11-5-6-12(15)13(16)7-11/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.02 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Chemical Interactions and Dynamics

Research on chemical interactions and dynamics is essential in understanding the behavior of complex molecules like 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene. Studies like those by Zheng et al. (2005) provide insights into the formation and dissociation of solute-solvent complexes, crucial for understanding the behavior of such chemicals in different environments (Zheng et al., 2005).

Synthesis and Biological Evaluation

The synthesis of derivatives of complex benzene compounds and their biological evaluation is another key area of research. Batool et al. (2014) developed a method for the synthesis of (prop-2-ynyloxy) benzene derivatives, providing insights into the reactivity and potential biological applications of similar compounds (Batool et al., 2014).

Polymerization and Material Science

In material science, the polymerization of benzene derivatives leads to the creation of new materials with diverse applications. Kloppenburg et al. (1999) reported on the polymerization of dipropynylated benzenes, which is relevant for understanding the polymerization potential of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene (Kloppenburg et al., 1999).

Oxidation and Degradation Studies

Understanding the oxidation and degradation of complex benzene compounds is crucial for environmental and industrial applications. Sedlak and Andren (1991) explored the degradation of chlorobenzene, which can provide parallels to the degradation pathways of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene (Sedlak & Andren, 1991).

Catalysis and Chemical Reactions

Research in catalysis and specific chemical reactions involving complex benzene compounds is vital for industrial chemistry. Studies by Roy and Manassero (2010) on copper(ii)-Schiff-base complexes, for instance, can inform the use of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene in similar catalytic processes (Roy & Manassero, 2010).

Liquid Crystal and Optical Applications

The development of liquid crystals and materials with specific optical properties is another application area. Rahman et al. (2009) synthesized azobenzene dimers with specific mesomorphic properties, relevant to understanding how similar structures can be utilized in optical materials and liquid crystals (Rahman et al., 2009).

properties

IUPAC Name

4-[4-(bromomethyl)phenoxy]-1,2-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-8-9-1-3-10(4-2-9)17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLPZAVJCEOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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